Pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione, 3-(thiadiazo-2'-ylamino)-

Description

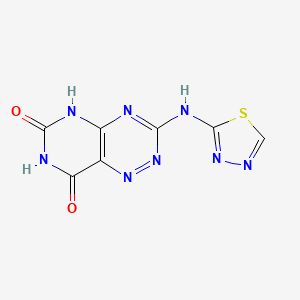

Pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione, 3-(thiadiazo-2'-ylamino)- is a fused heterocyclic compound featuring a pyrimidine-triazine core with a thiadiazolylamino substituent at position 2. This structure combines nitrogen-rich rings, which are common in bioactive molecules. The compound’s synthesis often involves cyclization reactions, such as aminolysis followed by condensation with reagents like diethoxymethyl acetate or diethyl carbonate, as demonstrated in the preparation of structurally related derivatives .

Properties

CAS No. |

80761-65-5 |

|---|---|

Molecular Formula |

C7H4N8O2S |

Molecular Weight |

264.23 g/mol |

IUPAC Name |

3-(1,3,4-thiadiazol-2-ylamino)-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione |

InChI |

InChI=1S/C7H4N8O2S/c16-4-2-3(10-6(17)11-4)9-5(14-13-2)12-7-15-8-1-18-7/h1H,(H3,9,10,11,12,14,15,16,17) |

InChI Key |

ZSMADBLMOUENAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(S1)NC2=NC3=C(C(=O)NC(=O)N3)N=N2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that Pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione exhibits promising anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, such as lung carcinoma (A549) and others. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival.

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown activity against various microbial strains. The presence of the thiadiazole group enhances its antimicrobial efficacy, making it a candidate for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To understand the uniqueness of Pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Pyrimido[5,4-e][1,2,4]triazines | Similar fused ring system | Anticancer activity | Different substituents alter activity |

| Pyrazolopyrimidines | Related heterocyclic structure | Antitumor properties | Distinct mechanisms of action |

| Thiadiazole derivatives | Contains thiadiazole ring | Antimicrobial activity | Enhanced solubility and reactivity due to thiadiazole |

The unique combination of triazine and pyrimidine functionalities along with thiadiazole substitution may confer distinct biological properties not observed in other similar compounds.

Case Studies

-

Cytotoxicity Against Lung Carcinoma :

- In vitro studies demonstrated that Pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione significantly inhibited the growth of A549 lung cancer cells at micromolar concentrations. The study attributed this effect to apoptosis induction mechanisms.

-

Antimicrobial Efficacy :

- A comparative study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Pyrimido[4,5-b]quinoline-4,6(3H,7H)-dione Derivatives

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

- Structure : Features a pyrazole-triazolo-pyrimidine fusion, differing in ring connectivity and substituents.

- Synthesis : Prepared via isomerization reactions, highlighting the role of reaction conditions in directing structural outcomes .

- Application: These compounds are explored for adenosine receptor binding, indicating divergent biological targets compared to the thiadiazole-containing target compound .

Thiazolo[4,5-d]pyrimidine Derivatives

- Structure : Substitutes the triazine ring with a thiazole ring, introducing sulfur into the heterocyclic system.

- Activity: Demonstrated antimicrobial efficacy against bacterial and fungal strains, with substituents like morpholino groups enhancing potency .

- Comparison : The thiazole ring may confer different electronic properties and solubility profiles relative to the thiadiazole group in the target compound.

Functional Group Variations

3-Amino-5,7-dimethyl-pyrimido[4,5-e]-1,2,4-triazine-6,8-dione

- Structure: Shares the pyrimidotriazine-dione core but substitutes the thiadiazolylamino group with a methylated amine.

- Properties : Industrial-grade availability (99% purity) with a molecular weight of 208.18 g/mol .

- Implication : Methyl groups may increase lipophilicity, affecting bioavailability compared to the more polar thiadiazole substituent.

Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine Inhibitors

- Structure: Features diamino substituents instead of the dione and thiadiazole groups.

- Activity : Acts as protein tyrosine phosphatase (PTP1B) inhibitors, relevant for diabetes treatment .

- Mechanistic Insight: The diamino groups likely facilitate hydrogen bonding with enzymatic active sites, a trait absent in the dione-containing target compound.

Q & A

Basic: What are the most reliable synthetic routes for Pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione derivatives?

The synthesis typically involves cyclization and functionalization of precursor heterocycles. For example:

- Cyclization via Aminolysis : Aminolysis of intermediates like 3-ethoxy-5-amino-6-carbamoyl-os-triazine (16) with diethoxymethyl acetate yields 3-ethoxy-8(7H)-pyrimido[4,5-e]-as-triazinone (17) .

- Condensation Reactions : Reaction with diethyl carbonate and sodium ethoxide produces 3-ethoxy-6,8(5H,7H)-pyrimido[4,5-e]-as-triazinedione (18), which undergoes acid hydrolysis to yield the trione derivative (19) .

- Thiadiazole Integration : Condensation of 5-bromo-2,4-dichloro-6-methylpyrimidine with dithizone via Smiles rearrangement forms 3-phenylazo-1-phenyl-pyrimido[4,5-e][1,3,4]thiadiazines .

Methodological Note : Optimize reaction conditions (e.g., solvent, temperature) to control regioselectivity and minimize byproducts. Use HPLC or NMR to verify intermediate purity .

Basic: How is the fused pyrimidine-triazine core structurally characterized?

Key techniques include:

- X-ray Crystallography : Resolves the fused ring system and substituent positions.

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., deshielded NH groups at δ 10–12 ppm) and carbon types (e.g., carbonyl carbons at δ 160–170 ppm) .

- IR Spectroscopy : Confirms carbonyl (1650–1750 cm) and thiadiazole (C=S stretch at 600–700 cm) functionalities .

Contradiction Alert : and report differing solubility profiles for methylated derivatives; verify via comparative HPLC under standardized conditions .

Advanced: How do reaction conditions influence regioselectivity in nucleophilic displacement reactions?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, favoring substitution at electron-deficient positions (e.g., C5 in pyrimido-triazines) .

- Catalytic Systems : Sodium ethoxide promotes deprotonation, enabling selective alkylation at N7 over N3 in thiadiazole derivatives .

- Temperature Control : Heating above 80°C may trigger ring contraction (e.g., conversion of pyrimido-thiadiazines to pyrazolo-pyrimidines) .

Data Conflict : reports successful nucleophilic displacement at C5 using NaSH, while notes competing ring rearrangements under similar conditions. Pre-activation with thiourea may mitigate this .

Advanced: What strategies resolve contradictions in reported biological activities of pyrimido-triazine derivatives?

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects across analogs. For example:

- Anti-inflammatory Activity : 6-Methyl groups enhance potency (IC < 10 μM) in COX-2 inhibition assays .

- Phosphodiesterase Inhibition : Thiadiazole-linked derivatives show selectivity for PDE4B over PDE3A (Ki ratio > 50) .

- Controlled Assays : Re-evaluate conflicting data (e.g., hypotensive vs. diuretic effects) using standardized in vivo models (e.g., Sprague-Dawley rats) .

Advanced: How can computational methods aid in optimizing synthetic pathways?

- DFT Calculations : Predict transition states for cyclization steps (e.g., activation energy < 25 kcal/mol for triazinone formation) .

- Molecular Docking : Screen derivatives for binding to target proteins (e.g., PDE4B or COX-2) to prioritize synthesis .

- Machine Learning : Train models on reaction yields (e.g., using descriptors like solvent polarity, catalyst loading) to predict optimal conditions .

Basic: What analytical methods are critical for monitoring reaction progress?

- HPLC : Track consumption of starting materials (e.g., 5-bromo-2,4-dichloro-6-methylpyrimidine) and emergence of products (retention time 8–12 min) .

- TLC with UV Visualization : Use silica plates and ethyl acetate/hexane (3:7) to detect intermediates like hydrazinouracils (R 0.4–0.6) .

- Mass Spectrometry : Confirm molecular ions (e.g., [M+H] at m/z 443.52 for chromenopyrido-isothiazolopyrimidines) .

Advanced: What are the challenges in scaling up pyrimido-triazine synthesis?

- Byproduct Formation : Scale-dependent side reactions (e.g., dimerization during bromine-mediated oxidations) require in-line purification (e.g., centrifugal partition chromatography) .

- Solvent Recovery : PEG 400, used in green synthesis, can be recycled via vacuum distillation (≥90% recovery) .

- Thermal Sensitivity : Exothermic cyclization steps necessitate jacketed reactors with precise temperature control (±2°C) .

Basic: How do structural modifications impact solubility and bioavailability?

- Methylation : Adding 6,8-dimethyl groups increases logP by 0.5–1.0 units, enhancing lipid solubility .

- Sulfonamide Moieties : Improve aqueous solubility (e.g., 20 mg/mL in PBS) via hydrogen bonding with solvent .

- Thiadiazole vs. Triazole : Thiadiazole derivatives exhibit 2–3× higher membrane permeability in Caco-2 assays .

Advanced: What mechanistic insights explain ring rearrangements in pyrimido-triazines?

- Electrophilic Aromatic Substitution : Bromine or NCS oxidizes thiosemicarbazides to thiadiazines via intramolecular S–N bond formation .

- Ring Contraction : Heating thiadiazines induces N–S bond cleavage, forming pyrazolo-pyrimidines with retained bioactivity .

- Rearrangement Pathways : 7-Hydrazinothiazolo intermediates undergo Smiles-type rearrangements to yield fused triazinones .

Advanced: How to address discrepancies in biological assay outcomes across studies?

- Standardize Protocols : Use identical cell lines (e.g., HEK-293 for PDE assays) and compound concentrations (e.g., 10 μM) .

- Metabolic Stability Testing : Assess hepatic microsome clearance (e.g., t > 60 min in human liver microsomes) to rule out false negatives .

- Orthogonal Validation : Confirm anti-proliferative activity via both MTT and clonogenic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.